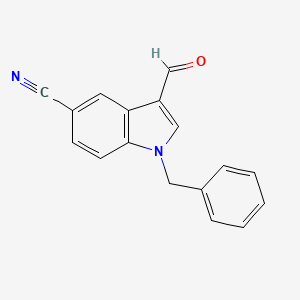![molecular formula C17H20N6 B13894333 4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13894333.png)
4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrrolo[2,3-b]pyridine moiety, and a pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrimidine-based compounds: These compounds are widely used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine is unique due to its combination of structural features, which confer specific biological activities and make it a valuable tool in scientific research. Its ability to interact with multiple molecular targets and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C17H20N6 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H20N6/c18-17-22-12(6-5-11-3-1-7-19-11)9-15(23-17)14-10-21-16-13(14)4-2-8-20-16/h2,4,8-11,19H,1,3,5-7H2,(H,20,21)(H2,18,22,23) |
InChI Key |
ZQJJIPDFSXEUHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CCC2=CC(=NC(=N2)N)C3=CNC4=C3C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine](/img/structure/B13894260.png)
![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B13894263.png)
![[3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13894265.png)
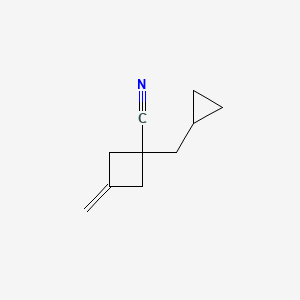

![tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate](/img/structure/B13894288.png)
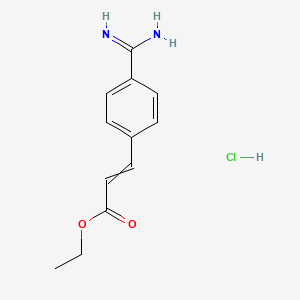
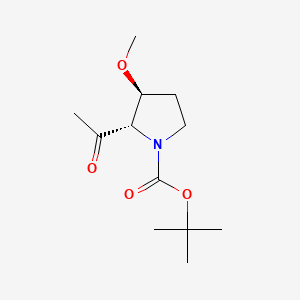
![5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13894303.png)
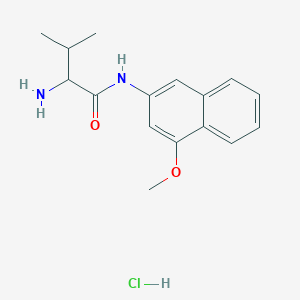
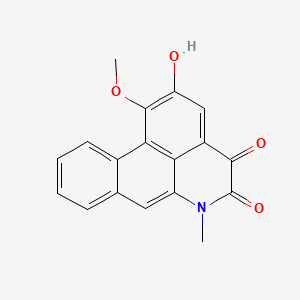
![2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13894312.png)
